13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid
13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid
Epoxyeicosatrienoic acids (EETs), such as 11-EET and 14-EET, are cytochrome P450 metabolites of arachidonic acid that have been identified as endothelium-derived hyperpolarizing factors with vasodilator activity. 14,15-EE-5(Z)-E is a structural analog of 14,15-epoxyeicosatrienoic acids (14,15-EET) that antagonizes EET-induced relaxation of vascular smooth muscle. Relaxation of U46619-constricted bovine arteries by 14,15-EET could be inhibited approximately 80% by 14,15-EE-5(Z)-E at a concentration of 10 µM. 14,15-EE-5(Z)-E does not appear to antagonize nitric oxide- or iloprost-mediated vascular relaxation.
Brand Name:
Vulcanchem
CAS No.:
519038-92-7
VCID:
VC0023945
InChI:
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)
SMILES:
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O
Molecular Formula:
C20H36O3
Molecular Weight:
324.5
13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid
CAS No.: 519038-92-7
Cat. No.: VC0023945
Molecular Formula: C20H36O3
Molecular Weight: 324.5
* For research use only. Not for human or veterinary use.
Specification
| Description | Epoxyeicosatrienoic acids (EETs), such as 11-EET and 14-EET, are cytochrome P450 metabolites of arachidonic acid that have been identified as endothelium-derived hyperpolarizing factors with vasodilator activity. 14,15-EE-5(Z)-E is a structural analog of 14,15-epoxyeicosatrienoic acids (14,15-EET) that antagonizes EET-induced relaxation of vascular smooth muscle. Relaxation of U46619-constricted bovine arteries by 14,15-EET could be inhibited approximately 80% by 14,15-EE-5(Z)-E at a concentration of 10 µM. 14,15-EE-5(Z)-E does not appear to antagonize nitric oxide- or iloprost-mediated vascular relaxation. |
|---|---|
| CAS No. | 519038-92-7 |
| Molecular Formula | C20H36O3 |
| Molecular Weight | 324.5 |
| IUPAC Name | 13-(3-pentyloxiran-2-yl)tridec-5-enoic acid |
| Standard InChI | InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22) |
| Standard InChI Key | KZTLOTWHEAHQAZ-VNULFWPXSA-N |
| SMILES | CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator